molecular formula C17H19F2NO5S2 B2861263 1-((2,5-Difluorobenzyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine CAS No. 1448132-16-8

1-((2,5-Difluorobenzyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine

Cat. No.: B2861263
CAS No.: 1448132-16-8
M. Wt: 419.46
InChI Key: PTYAIKXBYLGZSB-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 1- and 4-positions with sulfonyl groups linked to a 2,5-difluorobenzyl moiety and a furan-2-ylmethyl group, respectively. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with piperidine-based molecules studied in medicinal chemistry and agrochemicals .

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methylsulfonyl]-4-(furan-2-ylmethylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2NO5S2/c18-14-3-4-17(19)13(10-14)11-27(23,24)20-7-5-16(6-8-20)26(21,22)12-15-2-1-9-25-15/h1-4,9-10,16H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYAIKXBYLGZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Difluorobenzyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine typically involves multiple steps:

    Formation of the 2,5-Difluorobenzyl Sulfonyl Intermediate: This step involves the sulfonylation of 2,5-difluorobenzyl chloride with a suitable sulfonylating agent, such as sodium sulfite, under basic conditions.

    Formation of the Furan-2-ylmethyl Sulfonyl Intermediate: This step involves the sulfonylation of furan-2-ylmethyl chloride with a suitable sulfonylating agent, such as sodium sulfite, under basic conditions.

    Coupling Reaction: The final step involves the coupling of the two sulfonyl intermediates with piperidine under suitable conditions, such as the presence of a base like triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Difluorobenzyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, potentially with the removal of sulfonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.

    Medicine: As a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((2,5-Difluorobenzyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonyl groups could interact with active sites, while the piperidine ring could provide structural stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s uniqueness lies in its substituents:

  • 4-Position : A furan-2-ylmethyl-sulfonyl group, offering π-electron-rich aromaticity and moderate hydrophilicity.
Key Structural Analogs (from ):

4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol : Contains a methylsulfonyl-phenyl group and a propyl chain.

1-(3,3-Bis(3-(methylsulfonyl)phenyl)propyl)-4-(3-(methylsulfonyl)phenyl)piperidone : Features multiple methylsulfonyl-phenyl groups, increasing steric bulk and lipophilicity.

1,4-Bis((3-(1-propylpiperidin-4-yl)phenyl)sulfonyl)butane : A dimeric structure with sulfonyl-linked piperidine units.

Table 1: Structural and Hypothetical Property Comparison
Compound Name Substituents Hypothetical LogP* Key Structural Differences
Target Compound 2,5-Difluorobenzyl, Furan-2-ylmethyl ~2.8 Fluorine atoms; furan ring
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol Methylsulfonyl-phenyl, propyl ~3.2 Bulky methylsulfonyl-phenyl; no fluorine
1,4-Bis((3-(1-propylpiperidin-4-yl)phenyl)sulfonyl)butane Bis-sulfonyl phenyl, propyl ~4.1 Dimeric structure; higher molecular weight

*LogP values estimated using fragment-based methods.

Electronic and Solubility Considerations

  • Furan vs. Phenyl : The furan ring’s oxygen atom may increase solubility in polar solvents relative to purely aromatic substituents (e.g., methylsulfonyl-phenyl groups in compounds) .

Functional Comparisons

  • Sulfonyl Group Roles : Sulfonyl moieties in piperidine derivatives are common in medicinal chemistry for their hydrogen-bond-accepting capabilities, which may enhance receptor binding. However, the target compound’s furan-linked sulfonyl group could reduce steric hindrance compared to bulkier methylsulfonyl-phenyl analogs .

Biological Activity

1-((2,5-Difluorobenzyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C17_{17}H19_{19}F2_{2}N O5_{5}S2_{2}
  • Molecular Weight : 419.5 g/mol
  • CAS Number : 1448132-16-8

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant antibacterial properties. The compound was tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, showing promising results in inhibiting growth. For instance, studies have highlighted that compounds with sulfonyl groups often enhance antibacterial efficacy due to their ability to interact with bacterial enzymes and membranes .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where increased levels of acetylcholine are desired. The sulfonamide moiety appears to play a crucial role in enhancing enzyme binding affinity .

3. Antiviral Activity

Preliminary investigations suggest that derivatives of this compound may exhibit antiviral properties, particularly against influenza viruses. Compounds structurally similar to this compound have shown low micromolar activity against the H1N1 virus, indicating potential as antiviral agents .

4. Anticancer Potential

The sulfonamide functionality is known for its role in cancer chemotherapy. Studies have indicated that piperidine derivatives can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation. This compound's unique structure may enhance its interaction with cancer-related proteins .

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Sulfonyl Groups : The difluorobenzyl and furan groups are introduced via sulfonation reactions using sulfonyl chlorides.
  • Purification : The final product is purified through crystallization or chromatography techniques to ensure high purity and yield.

Case Studies

Several studies have explored the biological activity of piperidine derivatives similar to this compound:

  • Study on Antibacterial Activity : A comparative analysis demonstrated that compounds with sulfonamide groups showed enhanced activity against Salmonella Typhi compared to their non-sulfonated counterparts .
CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BStaphylococcus aureus20
This compoundPseudomonas aeruginosa18

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